2,2-Dimethylpiperidin-4-one hydrochloride

11β-HSD1 inhibition Metabolic disease Selectivity profiling

This 2,2-dimethyl-substituted piperidin-4-one hydrochloride delivers steric constraint and conformational restriction unmatched by mono‑substituted or unsubstituted analogs. Supplied as the reactive free‑base hydrochloride — no deprotection of N‑Boc or N‑benzyl groups required — it eliminates a synthetic step and accelerates SAR library production. Validated activity against 11β‑HSD1 (IC₅₀ 10 nM), GPR55 antagonism (pIC₅₀ 5.69), and GPR35 engagement (pIC₅₀ 5.74) make it indispensable for metabolic, oncology, and GPCR‑targeted programs where generic piperidinone surrogates fail.

Molecular Formula C7H14ClNO
Molecular Weight 163.645
CAS No. 1303968-37-7
Cat. No. B577421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpiperidin-4-one hydrochloride
CAS1303968-37-7
Molecular FormulaC7H14ClNO
Molecular Weight163.645
Structural Identifiers
SMILESCC1(CC(=O)CCN1)C.Cl
InChIInChI=1S/C7H13NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h8H,3-5H2,1-2H3;1H
InChIKeyWFLSRZDZQPQMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpiperidin-4-one hydrochloride (CAS 1303968-37-7) as a Differentiated 2‑Substituted Piperidin‑4‑one Building Block for Medicinal Chemistry and Chemical Biology


2,2-Dimethylpiperidin-4-one hydrochloride (CAS 1303968‑37‑7) is a 2,2‑disubstituted piperidin‑4‑one derivative bearing a gem‑dimethyl motif adjacent to the ring nitrogen. This specific substitution pattern creates steric and electronic properties that are distinct from unsubstituted or mono‑substituted piperidin‑4‑one analogs [1]. The compound is primarily employed as a synthetic intermediate in the preparation of bioactive molecules, including JAK inhibitors and other pharmaceutical candidates, and has been identified as a ligand for multiple G‑protein‑coupled receptors (GPCRs) and enzymes [2]. Unlike its more readily accessible N‑Boc or N‑benzyl protected variants, the free‑base hydrochloride form provides the reactive secondary amine for direct incorporation into target structures without a deprotection step .

Why 2,2-Dimethylpiperidin-4-one hydrochloride (CAS 1303968-37-7) Cannot Be Interchanged with Common Piperidin-4-one Analogs in Synthesis and Screening


Generic substitution of piperidin‑4‑one scaffolds is unreliable because the position and bulk of substituents adjacent to the nitrogen atom dramatically influence both synthetic accessibility and biological target engagement. 2‑Substituted piperidin‑4‑ones are notoriously difficult to prepare via conventional routes, rendering the 2,2‑dimethyl derivative a rare and enabling building block for exploring sterically constrained analogs of established 4‑aminopiperidine drugs [1]. Furthermore, the gem‑dimethyl motif introduces conformational restriction and lipophilicity that can alter GPCR binding profiles, metabolic stability, and off‑target activity relative to unsubstituted or monomethyl counterparts. Procurement of the specific 2,2‑dimethyl variant is therefore essential for reproducible structure‑activity relationship (SAR) campaigns, as even closely related analogs such as 2‑methyl‑ or 3,3‑dimethylpiperidin‑4‑ones exhibit divergent biological signatures [2].

2,2-Dimethylpiperidin-4-one hydrochloride (CAS 1303968-37-7) Quantitative Differential Evidence vs. Piperidin-4-one Analogs


Potent 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition vs. Negligible CYP3A4 Activity: Selectivity Profile

2,2-Dimethylpiperidin-4-one hydrochloride demonstrates potent inhibition of human 11β-HSD1 (IC₅₀ = 10 nM) and rat 11β-HSD1 (IC₅₀ = 16 nM), while showing minimal inhibition of CYP3A4 (IC₅₀ = 7,700 nM) [1]. This approximately 480‑fold selectivity window for the intended target over a major drug‑metabolizing cytochrome P450 isoform reduces the risk of drug‑drug interactions. In contrast, unsubstituted piperidin‑4‑one and 2‑methylpiperidin‑4‑one lack reported 11β‑HSD1 inhibitory activity, underscoring the functional importance of the gem‑dimethyl substitution.

11β-HSD1 inhibition Metabolic disease Selectivity profiling

GPR55 Antagonism with a pIC₅₀ of 5.69: A Differentiated GPCR Profile Not Observed in Common Analogs

2,2-Dimethylpiperidin-4-one hydrochloride exhibits antagonistic activity at the orphan G‑protein‑coupled receptor GPR55 with a pIC₅₀ value of 5.69 (corresponding to an IC₅₀ of approximately 2.0 µM) [1]. GPR55 is implicated in pain, inflammation, and cancer progression, making it an emerging drug target. The unsubstituted piperidin‑4‑one and 2‑methylpiperidin‑4‑one do not appear in curated GPR55 activity databases, suggesting that the gem‑dimethyl substitution confers this specific GPCR engagement. Additionally, the compound shows a slightly higher pIC₅₀ of 5.74 for GPR35, indicating a broader GPCR‑active profile.

GPR55 GPCR pharmacology Pain and inflammation

Synthetic Accessibility: The Rarity of 2‑Substituted Piperidin‑4‑ones and the Enabling Nature of the 2,2‑Dimethyl Derivative

A 2021 review highlights that 2‑substituted piperidin‑4‑ones are 'rarely available' and that previous synthetic attempts to produce such compounds at the authors' institute were unsuccessful [1]. The same work describes a new reduction method that finally enables efficient preparation of 2‑substituted piperidin‑4‑ones, using 2,2‑dimethylpiperidin‑4‑one as a key example. This synthetic challenge means that the 2,2‑dimethyl variant is not a trivial replacement for N‑Boc‑ or N‑benzyl‑protected piperidin‑4‑ones, which are far more common commercially. The hydrochloride salt form further distinguishes it by providing a ready‑to‑use secondary amine, whereas many commercially available piperidin‑4‑ones are sold as the protected N‑Boc derivatives (e.g., 1‑Boc‑2,2‑dimethylpiperidin‑4‑one, CAS 346593‑03‑1) that require a deprotection step.

Piperidin-4-one synthesis 2-Substituted piperidines Medicinal chemistry building blocks

Reported Anti‑Proliferative and Differentiation‑Inducing Activity: A Potential Phenotypic Differentiation from Simple Piperidin‑4‑ones

A patent‑sourced abstract describes 2,2‑dimethylpiperidin‑4‑one hydrochloride as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte', suggesting utility as an anti‑cancer agent and for treating psoriasis [1]. While unsubstituted piperidin‑4‑one has been used as a starting material for various anti‑cancer agents, the direct anti‑proliferative and differentiation‑inducing activities are specifically attributed to the 2,2‑dimethyl variant in this disclosure. Quantitative potency values (e.g., IC₅₀, EC₅₀) are not provided in the available abstract, and this evidence is therefore classified as supporting.

Anti-cancer Cellular differentiation Phenotypic screening

Optimal Application Scenarios for 2,2-Dimethylpiperidin-4-one hydrochloride (CAS 1303968-37-7) Based on Quantitative Differentiation


Synthesis of 11β-HSD1 Inhibitors for Metabolic Disease Research with Reduced CYP3A4 Liability

Researchers developing 11β‑HSD1 inhibitors for type 2 diabetes or metabolic syndrome can utilize 2,2‑dimethylpiperidin‑4‑one hydrochloride as a core scaffold to build potent and selective inhibitors. The compound's potent inhibition of human 11β‑HSD1 (IC₅₀ = 10 nM) combined with low CYP3A4 inhibition (IC₅₀ = 7,700 nM) provides a favorable selectivity window (770‑fold) that mitigates drug‑drug interaction risk [1]. This selectivity profile is superior to that of unsubstituted piperidin‑4‑one analogs, which lack documented 11β‑HSD1 activity, and reduces the need for extensive CYP inhibition counter‑screening during lead optimization.

Exploration of GPR55 Pharmacology and Development of GPR55 Antagonists

Investigators studying the orphan receptor GPR55—a target implicated in inflammatory pain, cancer, and metabolic regulation—can use 2,2‑dimethylpiperidin‑4‑one hydrochloride as a validated starting point for medicinal chemistry. The compound exhibits confirmed antagonism at GPR55 (pIC₅₀ = 5.69) and also engages GPR35 (pIC₅₀ = 5.74), a profile not reported for unsubstituted or 2‑methylpiperidin‑4‑one analogs [1]. This enables structure‑activity relationship campaigns aimed at improving potency and selectivity for GPR55, leveraging a synthetically accessible piperidin‑4‑one core that is otherwise rare in GPR55 ligand space.

Efficient Parallel Synthesis of 2‑Substituted Piperidine Libraries for SAR Expansion

Medicinal chemistry teams seeking to explore sterically constrained 2‑substituted piperidine analogs of 4‑aminopiperidine drugs (e.g., fentanyl, haloperidol, domperidone) will benefit from procuring 2,2‑dimethylpiperidin‑4‑one hydrochloride. As documented in the 2021 Tetrahedron review, 2‑substituted piperidin‑4‑ones are 'rarely available' and historically difficult to synthesize [1]. The commercial availability of the free‑base hydrochloride eliminates the need for a deprotection step (required for the more common N‑Boc derivative) and directly provides the reactive secondary amine for diversification. This reduces synthetic step count, accelerates library production, and enables the investigation of 2‑substituted analogs that have remained largely unexplored in established drug classes.

Phenotypic Screening for Differentiation‑Inducing Agents in Oncology and Dermatology

Investigators conducting phenotypic screens for compounds that induce differentiation of undifferentiated cells (e.g., in acute myeloid leukemia or psoriasis models) may consider 2,2‑dimethylpiperidin‑4‑one hydrochloride as a positive control or starting scaffold. Patent‑disclosed qualitative data indicate 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. While quantitative potency values are not available, this reported phenotypic activity distinguishes the compound from simple piperidin‑4‑one building blocks and warrants its inclusion in focused libraries targeting cellular differentiation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethylpiperidin-4-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.